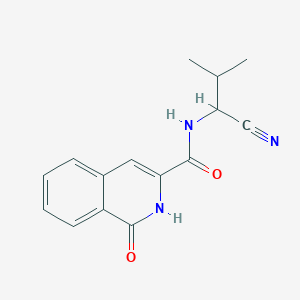

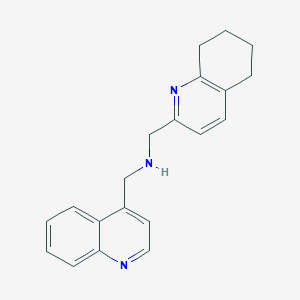

![molecular formula C12H10Cl2N4OS B2969797 2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide CAS No. 921152-94-5](/img/structure/B2969797.png)

2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” is a chemical compound with the molecular formula C12H10Cl2N4OS . It is part of a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H10Cl2N4OS . The structure of similar compounds is often established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazolothiadiazine derivatives have shown promise in anticancer research. They have been found to interact with various cancer cell lines, exhibiting potential as therapeutic agents against cancer. The ability to inhibit cancer cell growth and induce apoptosis makes these compounds valuable in the design of new anticancer drugs .

Antimicrobial Properties

These compounds have demonstrated significant antimicrobial activity. Their potential to act against a broad spectrum of microorganisms, including bacteria and fungi, positions them as candidates for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them suitable for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from pain and inflammation .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and the antioxidant capacity of these compounds can be harnessed to combat this. By neutralizing free radicals, they can prevent or mitigate the damage caused by oxidative stress, contributing to the protection of cells and tissues .

Antiviral Applications

The structural features of triazolothiadiazine derivatives allow them to interfere with viral replication. This makes them potential candidates for the development of antiviral drugs, especially in the ongoing search for treatments against emerging viral infections .

Enzyme Inhibition

These compounds have been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and others. By inhibiting these enzymes, they can be used to treat various conditions, such as glaucoma, Alzheimer’s disease, and obesity, among others .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that compounds with similar structures can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ functions.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may affect various biochemical pathways related to these enzymes, leading to downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that computational methods may be used to predict the ADME properties of this compound.

Result of Action

Similar compounds have been found to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound may have similar effects.

Propiedades

IUPAC Name |

2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4OS/c13-7-2-3-9(14)8(6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODOLPPCZNJNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)